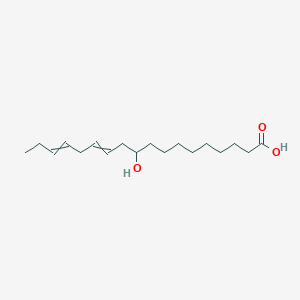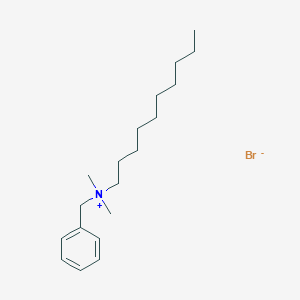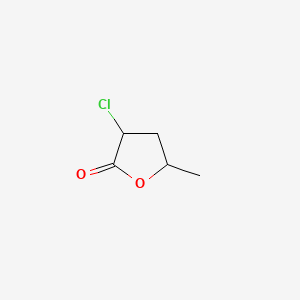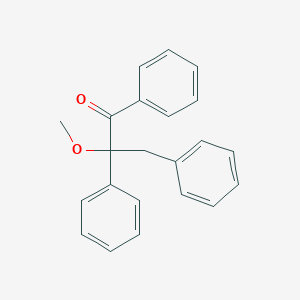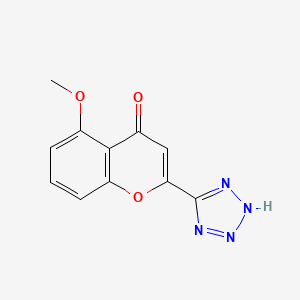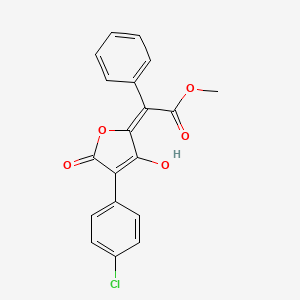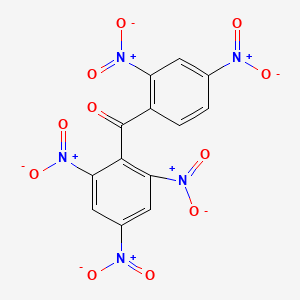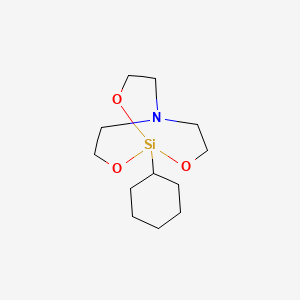
1-Cyclohexylsilatrane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Cyclohexylsilatrane typically involves the reaction of cyclohexylamine with trialkoxysilanes under controlled conditions. One common method includes the use of cyclohexylamine and triethoxysilane in the presence of a catalyst such as titanium tetrachloride . The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures to facilitate the formation of the silatrane structure .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
1-Cyclohexylsilatrane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted silatranes.
Common reagents and conditions for these reactions include the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various silane, silanol, and siloxane derivatives.
Aplicaciones Científicas De Investigación
1-Cyclohexylsilatrane has found applications in several scientific research areas:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Studies have explored its potential as a bioactive compound with applications in drug delivery and as a scaffold for the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexylsilatrane involves its interaction with various molecular targets and pathways. Its unique structure allows it to form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in various chemical transformations .
Comparación Con Compuestos Similares
1-Cyclohexylsilatrane can be compared to other silatranes such as 1-Phenylsilatrane and 1-Methylsilatrane . While these compounds share a similar core structure, the presence of different substituents (cyclohexyl, phenyl, methyl) imparts unique properties to each compound. For example, this compound exhibits enhanced stability and reactivity compared to its phenyl and methyl counterparts, making it more suitable for certain applications .
Similar compounds include:
- 1-Phenylsilatrane
- 1-Methylsilatrane
- 1-Ethylsilatrane
These compounds highlight the versatility of the silatrane family and their potential for various applications in science and industry.
Propiedades
Número CAS |
31865-49-3 |
|---|---|
Fórmula molecular |
C12H23NO3Si |
Peso molecular |
257.40 g/mol |
Nombre IUPAC |
1-cyclohexyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C12H23NO3Si/c1-2-4-12(5-3-1)17-14-9-6-13(7-10-15-17)8-11-16-17/h12H,1-11H2 |
Clave InChI |
MVTYGOLWLNDFRD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)[Si]23OCCN(CCO2)CCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


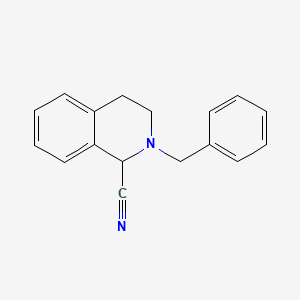

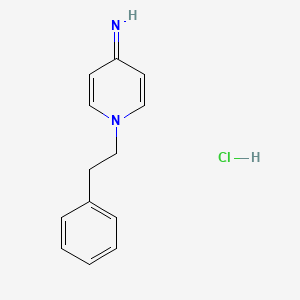
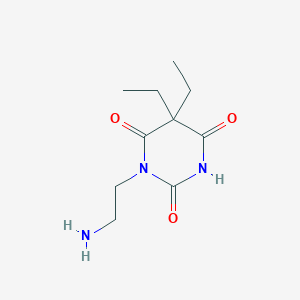
![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
